molecular formula C12H15FN2O B13487850 5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one

5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one

Cat. No.: B13487850
M. Wt: 222.26 g/mol
InChI Key: DGXDJRBQDWZCNC-UHFFFAOYSA-N
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Description

5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one: is a synthetic organic compound with the molecular formula C12H15FN2O . This compound features a pyrrolidin-2-one core structure, which is a five-membered lactam ring, substituted with a 3-fluorobenzyl group and an aminomethyl group. The presence of the fluorine atom in the benzyl group adds unique chemical properties to the compound, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom in the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one is unique due to the presence of the 3-fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Biological Activity

Overview

5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidinone ring with a 3-fluorobenzyl amino group attached. Its molecular formula is C12H14FN2OC_{12}H_{14}FN_2O, and it has a molecular weight of 222.25 g/mol. The presence of the fluorine atom is significant as it can influence the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity and specificity are influenced by the structural configuration, particularly the positioning of the 3-fluorobenzyl group. This interaction can lead to modulation of cellular pathways, affecting processes such as enzyme inhibition and receptor activation.

Enzyme Inhibition

Research indicates that compounds similar to this compound have been investigated for their potential as enzyme inhibitors. For instance, studies have shown that derivatives of pyrrolidinone can effectively inhibit certain enzymes involved in disease pathways, such as botulinum neurotoxin (BoNT/A) light chain . The compound's ability to form stable complexes with metal ions may enhance its inhibitory potency.

Anticancer Activity

Recent studies have focused on the anticancer properties of pyrrolidinone derivatives. For example, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including U-937 and SK-MEL-1 cells. IC50 values for these compounds ranged from 5.7 to 12.2 μM, indicating potent activity against cancer cells while exhibiting minimal cytotoxicity towards normal cells .

Data Tables

Biological Activity IC50 Value (μM) Cell Line Reference
Enzyme Inhibition150BoNT/A LC
Antiproliferative5.7 - 12.2U-937, SK-MEL-1

Case Studies

  • Enzyme Inhibition Study : A series of derivatives based on the pyrrolidinone scaffold were synthesized and evaluated for their inhibitory activity against BoNT/A LC. The lead compound exhibited an IC50 value of 150 nM in enzyme assays, demonstrating significant potential for therapeutic applications in neurotoxin-related disorders .
  • Anticancer Evaluation : A study evaluated the antiproliferative effects of various pyrrolidinone derivatives on human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results indicated that specific substitutions on the pyrrolidinone ring enhanced activity, with some compounds showing selectivity against cancer cells while sparing normal lymphocytes .

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

5-[[(3-fluorophenyl)methylamino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H15FN2O/c13-10-3-1-2-9(6-10)7-14-8-11-4-5-12(16)15-11/h1-3,6,11,14H,4-5,7-8H2,(H,15,16)

InChI Key

DGXDJRBQDWZCNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNCC2=CC(=CC=C2)F

Origin of Product

United States

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